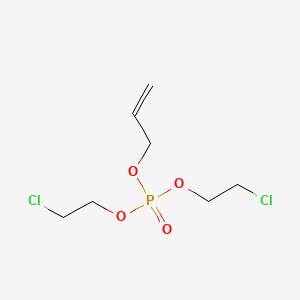
4-Chloro-N-methylbenzene-1-carbothioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenecarbothioamide, 4-chloro-N-methyl-: is an organic compound with the molecular formula C8H8ClNS It is a derivative of benzenecarbothioamide, where the benzene ring is substituted with a chlorine atom at the 4-position and an N-methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of benzenecarbothioamide, 4-chloro-N-methyl- typically involves the reaction of 4-chlorobenzenecarbothioamide with methylating agents. One common method is the reaction of 4-chlorobenzenecarbothioamide with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods: Industrial production of benzenecarbothioamide, 4-chloro-N-methyl- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques .
Analyse Des Réactions Chimiques
Types of Reactions: Benzenecarbothioamide, 4-chloro-N-methyl- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert it to the corresponding thiol or amine using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, amines.
Substitution: Substituted benzenecarbothioamide derivatives.
Applications De Recherche Scientifique
Chemistry: Benzenecarbothioamide, 4-chloro-N-methyl- is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in medicinal chemistry and materials science .
Biology: In biological research, this compound is studied for its potential antimicrobial and anticancer properties. It has shown activity against certain bacterial strains and cancer cell lines, making it a candidate for further drug development .
Medicine: The compound’s potential therapeutic applications are being explored, particularly in the development of new antimicrobial and anticancer agents. Its ability to inhibit specific enzymes and pathways in microbial and cancer cells is of significant interest .
Industry: In the industrial sector, benzenecarbothioamide, 4-chloro-N-methyl- is used as a catalyst and additive in various chemical processes. Its stability and reactivity make it suitable for use in polymerization reactions and other industrial applications .
Mécanisme D'action
The mechanism of action of benzenecarbothioamide, 4-chloro-N-methyl- involves its interaction with specific molecular targets. In antimicrobial applications, it inhibits the activity of enzymes essential for bacterial cell wall synthesis, leading to cell death. In cancer cells, it induces apoptosis by activating caspase pathways and disrupting mitochondrial function .
Comparaison Avec Des Composés Similaires
- Benzenecarbothioamide, 4-chloro-N-phenyl-
- Benzenecarbothioamide, 4-chloro-N,N-dimethyl-
- Benzenecarbothioamide, 4-chloro-N-ethyl-
Comparison: Benzenecarbothioamide, 4-chloro-N-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it exhibits higher antimicrobial and anticancer activity, making it a more potent candidate for drug development .
Propriétés
Numéro CAS |
60253-29-4 |
|---|---|
Formule moléculaire |
C8H8ClNS |
Poids moléculaire |
185.67 g/mol |
Nom IUPAC |
4-chloro-N-methylbenzenecarbothioamide |
InChI |
InChI=1S/C8H8ClNS/c1-10-8(11)6-2-4-7(9)5-3-6/h2-5H,1H3,(H,10,11) |
Clé InChI |
FRTOGKFMOBQKIJ-UHFFFAOYSA-N |
SMILES canonique |
CNC(=S)C1=CC=C(C=C1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2,3-dichloro-N-[(2-imino-4-methyl-1,3-thiazol-5-ylidene)amino]aniline](/img/structure/B13998636.png)
![(2S)-3-amino-2-[(2-methylpropan-2-yl)oxycarbonyl]-5-phenylpentanoic acid](/img/structure/B13998647.png)


![3-Phenyl-1-oxaspiro[3.5]nonan-2-one](/img/structure/B13998658.png)
![n'-[(4-Methylphenyl)sulfonyl]-2-(methylsulfanyl)benzohydrazide](/img/structure/B13998660.png)

![4,4,6-Trimethyl-7-oxa-1,3-diazabicyclo[4.3.0]nonane-2-thione](/img/structure/B13998669.png)

![Diethyl 4,4'-[1H-1,2,4-triazole-3,5-diylbis(carbamoylazanediyl)]dibenzoate](/img/structure/B13998673.png)

![N-[1,1-bis(4-chlorophenyl)-2,2,2-trifluoroethyl]acetamide](/img/structure/B13998686.png)
